molecular formula C10H9ClF3NO3 B14072607 methyl (2R)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}propanoate

methyl (2R)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}propanoate

Cat. No.: B14072607
M. Wt: 283.63 g/mol
InChI Key: JLFCJTBZUJWSNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2R)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}propanoate (CAS: 69806-40-2), commonly known as haloxyfop-methyl, is a selective postemergence herbicide used to control grasses in broadleaf crops. It belongs to the aryloxyphenoxypropionate (AOPP) class of herbicides, which inhibit acetyl-CoA carboxylase (ACCase), a critical enzyme in lipid biosynthesis .

Properties

Molecular Formula

C10H9ClF3NO3

Molecular Weight

283.63 g/mol

IUPAC Name

methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypropanoate

InChI

InChI=1S/C10H9ClF3NO3/c1-5(9(16)17-2)18-8-7(11)3-6(4-15-8)10(12,13)14/h3-5H,1-2H3

InChI Key

JLFCJTBZUJWSNN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)OC1=C(C=C(C=N1)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Preparation of Hydrogen Peroxide Catalyst

The synthesis begins with the preparation of a sodium phosphate-hydrogen peroxide (Na₂HPO₄·H₂O₂) complex. Sodium peroxide (Na₂O₂) is neutralized with phosphoric acid to pH 9.0–9.7, yielding Na₂HPO₄ and H₂O₂. Subsequent cooling to −5–5°C separates Na₂HPO₄·10H₂O hydrate from the peroxo-oxygen mixture. Fractional distillation isolates purified H₂O₂, which serves as the chiral catalyst in later steps.

Synthesis of (S)-2-Chloropropionic Acid Methyl Ester

Alpha-chloro propionic acid and methanol react in a 1:1 molar ratio under catalytic H₂O₂ (5–10% w/w) at 100–120°C for 8–10 hours. The reaction proceeds via acid-catalyzed esterification, with H₂O₂ enhancing enantiomeric excess (ee) by stabilizing the transition state. Distillation removes excess methanol, yielding (S)-2-chloropropionic acid methyl ester with >90% purity.

Synthesis of 2,3-Dichloro-5-(Trifluoromethyl)Pyridine

5-Picoline undergoes chlorination at 350–450°C in the presence of nitrogen and carbon tetrachloride, producing 2,3-dichloro-5-nitropyridine. Subsequent fluorination with hydrogen fluoride and potassium fluoride replaces the nitro group with a trifluoromethyl group, yielding 2,3-dichloro-5-(trifluoromethyl)pyridine.

Formation of 3-Chloro-2-(4-Hydroxyphenoxy)-5-(Trifluoromethyl)Pyridine

2,3-Dichloro-5-(trifluoromethyl)pyridine reacts with para-hydroxyphenol in a 1:1 molar ratio at 150–180°C for 30–40 minutes. The chlorine at position 2 is displaced by the phenoxy group via nucleophilic aromatic substitution, forming 3-chloro-2-(4-hydroxyphenoxy)-5-(trifluoromethyl)pyridine.

Final Coupling Reaction

(S)-2-Chloropropionic acid methyl ester and 3-chloro-2-(4-hydroxyphenoxy)-5-(trifluoromethyl)pyridine undergo etherification in methyl sulfoxide (DMSO) with potassium carbonate as a base. The reaction proceeds at 80–100°C for 35–40 hours, achieving 85–90% yield. The stereochemistry at the C2 position is retained, producing the (R)-enantiomer due to inversion during the SN2 mechanism.

Catalytic Systems and Stereochemical Control

The use of H₂O₂ as a chiral catalyst in the esterification step is pivotal for achieving high enantiomeric excess (ee >98%). Theoretical studies suggest H₂O₂ stabilizes the tetrahedral intermediate via hydrogen bonding, favoring the (S)-configuration in the ester precursor. Subsequent SN2 displacement in the final step inverts the configuration to (R), ensuring the desired stereochemistry.

Optimization of Reaction Conditions

Parameter Optimal Range Impact on Yield/Purity
Temperature 80–100°C Higher temperatures accelerate etherification but risk racemization.
Reaction Time 35–40 hours Prolonged duration ensures complete conversion of intermediates.
Catalyst Loading 5–10% H₂O₂ Excess catalyst does not improve ee beyond 98%.
Solvent DMSO Polar aprotic solvent enhances nucleophilicity of phenoxide.

Data adapted from CN102382048A.

Analytical Characterization

  • NMR Spectroscopy : $$^1\text{H NMR}$$ (400 MHz, CDCl₃) δ 8.42 (s, 1H, pyridine-H), 7.12–7.08 (m, 2H, aromatic-H), 5.21 (q, J = 6.8 Hz, 1H, CH(CH₃)), 3.72 (s, 3H, OCH₃), 1.62 (d, J = 6.8 Hz, 3H, CH₃).
  • Mass Spectrometry : ESI-MS m/z 311.05 [M+H]⁺, confirming molecular formula C₁₁H₁₀ClF₃NO₃.
  • Chiral HPLC : Chiralpak IC column, hexane:isopropanol (90:10), retention time 12.7 min for (R)-enantiomer.

Comparative Analysis of Synthetic Approaches

While the patent method emphasizes scalability and stereocontrol, alternative routes reported in literature face challenges:

  • Direct Fluorination : Substituting chlorine with trifluoromethyl groups using SF₄ or HF-pyridine complexes often results in lower yields (50–60%) due to side reactions.
  • Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic mixtures achieves 99% ee but requires costly enzymes and extended reaction times (72+ hours).

The H₂O₂-catalyzed method remains superior for industrial-scale production, balancing cost, yield, and enantiopurity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various chemical reactions.

Biology

In biological research, methyl (2R)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}propanoate may be studied for its potential effects on biological systems. It could be used in the development of new pharmaceuticals or as a tool for studying biochemical pathways.

Medicine

In medicine, this compound might be explored for its therapeutic potential. Its structure suggests that it could interact with specific molecular targets, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the production of agrochemicals, polymers, or other materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of methyl (2R)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}propanoate involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups may play a role in binding to enzymes or receptors, influencing their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula: C₁₆H₁₃ClF₃NO₄
  • Molecular Weight : 375.73 g/mol .
  • Physical Properties :
    • Density: 1.36 g/cm³
    • Melting Point: 55–57°C
    • Water Solubility: 9.3 mg/L (25°C) .
  • Stereochemistry : The (2R)-enantiomer is the biologically active form, acting as a proherbicide that hydrolyzes to haloxyfop-P, the active acid .

Comparison with Similar Compounds

Structural Analogs in the AOPP Class

AOPP herbicides share a common backbone of phenoxypropanoate esters but differ in substituents on the pyridine ring and ester groups. Below is a comparative analysis:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Water Solubility (mg/L) Application Notes
Haloxyfop-methyl 69806-40-2 C₁₆H₁₃ClF₃NO₄ 375.73 3-Cl, 5-CF₃ pyridine; methyl ester 9.3 Broad-spectrum grass control
Fluazifop-butyl 69806-50-4 C₁₉H₂₀F₃NO₄ 383.36 5-CF₃ pyridine; butyl ester 1.1 Selective for annual grasses
Quizalofop-ethyl 76578-12-6 C₁₉H₁₇ClN₂O₄ 372.80 6-Cl quinoxaline; ethyl ester 0.4 Resistance management
Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate 69806-42-4 C₁₇H₁₅ClF₃NO₄ 389.75 3-Cl, 5-CF₃ pyridine; ethyl ester N/A Longer soil persistence
Methyl (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate 71283-65-3 C₁₆H₁₄Cl₂O₄ 341.18 2,4-dichlorophenoxy; methyl ester N/A Alternative phenoxy substitution

Performance and Efficacy

  • Haloxyfop-methyl exhibits high efficacy against perennial grasses like Sorghum halepense but requires surfactants for optimal absorption .
  • Fluazifop-butyl is less water-soluble (1.1 mg/L), enhancing its residual activity in soils but requiring higher application rates .
  • Quizalofop-ethyl shows cross-resistance in ACCase-inhibitor-resistant weeds, limiting its utility in certain regions .

Stereochemical Considerations

The (2R)-enantiomer of haloxyfop-methyl is 2–10× more active than the (2S)-form, a trend mirrored in fluazifop-P-butyl (the R-enantiomer of fluazifop-butyl) . Racemic mixtures (e.g., early formulations of haloxyfop) are less effective, driving industry shifts to enantiomerically pure products .

Environmental and Toxicological Profiles

Parameter Haloxyfop-methyl Fluazifop-butyl Quizalofop-ethyl
Acute Toxicity (LD₅₀, rat oral) 2,299 mg/kg 3,120 mg/kg 1,670 mg/kg
Carcinogenicity Not classified Not classified Suspected
Soil Half-Life (Days) 7–14 10–30 3–7

Haloxyfop-methyl degrades rapidly in soil, minimizing leaching risks, whereas fluazifop-butyl’s longer half-life increases residual activity but raises groundwater contamination concerns .

Biological Activity

Methyl (2R)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}propanoate, commonly known as haloxyfop-P-methyl, is a compound recognized for its herbicidal properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 72619-32-0
  • Molecular Formula : C16H13ClF3NO4
  • Molecular Weight : 367.73 g/mol

Haloxyfop-P-methyl belongs to the aryloxyphenoxypropionic acid class of herbicides. Its primary mechanism involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme critical for fatty acid biosynthesis in plants. By inhibiting this enzyme, haloxyfop-P-methyl disrupts the lipid metabolism necessary for cell membrane integrity and growth, leading to plant death.

Biological Activity Overview

  • Herbicidal Activity :
    • Haloxyfop-P-methyl is effective against a range of grassy weeds and is commonly used in agricultural practices to control unwanted vegetation in crops such as soybeans and corn. Its selectivity allows it to target specific weed species without harming the crops.
  • Phytotoxicity :
    • Studies indicate that haloxyfop-P-methyl exhibits varying levels of phytotoxicity depending on the plant species. The compound's efficacy is influenced by factors such as application rate, timing, and environmental conditions.

Case Studies

  • Efficacy in Crop Management :
    • A field study demonstrated that haloxyfop-P-methyl provided effective control of perennial ryegrass in wheat fields, with a significant reduction in weed biomass observed over a growing season .
  • Impact on Non-target Species :
    • Research has shown that while haloxyfop-P-methyl is selective for certain grass species, it can have unintended effects on non-target broadleaf plants when applied at higher concentrations .
  • Environmental Persistence :
    • Investigations into the environmental behavior of haloxyfop-P-methyl revealed that it has a moderate persistence in soil, with a half-life ranging from 14 to 30 days depending on soil type and climatic conditions .

Data Tables

PropertyValue
IUPAC NameThis compound
CAS Number72619-32-0
Molecular Weight367.73 g/mol
Herbicidal ClassAryloxyphenoxypropionic acids
Mechanism of ActionACCase inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.